N-(2-Benzothiazolyl)phthalimide

Anti-angiogenesis Phthalimide derivatives Ex vivo model

N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1), also known as 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione, is a heterocyclic compound that combines a benzothiazole nucleus with a phthalimide moiety via an N-linkage. This unsubstituted hybrid scaffold is a core structure in a series of compounds investigated for diverse pharmacological activities, including anticancer, antimicrobial, and anti-angiogenic properties.

Molecular Formula C15H8N2O2S
Molecular Weight 280.30 g/mol
CAS No. 60945-03-1
Cat. No. B12006390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzothiazolyl)phthalimide
CAS60945-03-1
Molecular FormulaC15H8N2O2S
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H8N2O2S/c18-13-9-5-1-2-6-10(9)14(19)17(13)15-16-11-7-3-4-8-12(11)20-15/h1-8H
InChIKeyLSXOUPJSDGCGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1): Unsubstituted Benzothiazole-Phthalimide Hybrid for Pharmacological Research & Procurement


N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1), also known as 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione, is a heterocyclic compound that combines a benzothiazole nucleus with a phthalimide moiety via an N-linkage. This unsubstituted hybrid scaffold is a core structure in a series of compounds investigated for diverse pharmacological activities, including anticancer, antimicrobial, and anti-angiogenic properties [1]. Its molecular formula is C15H8N2O2S, with a molecular weight of 280.30 g/mol and a melting point of 143-147 °C .

Why N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1) Cannot Be Directly Substituted by Other Benzothiazole or Phthalimide Derivatives


The pharmacological profile of benzothiazole-phthalimide hybrids is highly sensitive to substitution patterns on the benzothiazole ring and the linker. Studies show that the unsubstituted benzothiazole-phthalimide core serves as a pivotal scaffold, but its activity can be dramatically modulated—or even abolished—by specific substituents [1]. For instance, in anti-angiogenic assays, certain derivatives (NK037, NK041, NK042) were equipotent and superior to thalidomide, while others (NK0139A, NK0148) showed reduced efficacy [2]. This demonstrates that in-class compounds cannot be interchanged without risking significant loss of target biological function. Procuring the specific unsubstituted hybrid is critical for maintaining experimental consistency and exploring its distinct pharmacological space.

Quantitative Differentiation Evidence for N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1) Against Comparators


Anti-Angiogenic Activity: Unsubstituted Benzothiazole-Phthalimide Core Outperforms Thalidomide in Ex Vivo Model

In a direct comparative study using an ex vivo egg yolk angiogenesis model, the unsubstituted benzothiazole-phthalimide hybrid (NK042, which corresponds to N-(2-Benzothiazolyl)phthalimide) and two other benzothiazole-containing derivatives (NK037, NK041) demonstrated significant anti-angiogenic activity. All three were equally potent and their effect was higher than that of pure thalidomide (NKTA), establishing the unsubstituted core as a key pharmacophore for this activity [1].

Anti-angiogenesis Phthalimide derivatives Ex vivo model

Antimicrobial Activity: Unsubstituted Hybrid as a Precursor to High-Potency ESKAPE Pathogen Inhibitors

A series of benzothiazole-phthalimide hybrids were screened against ESKAPE pathogens. The most active compound, 3h, exhibited MIC values ranging from 16 to 32 µg/mL against both Gram-positive (Enterococcus faecium, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species) strains, as well as against Candida species [1]. While the unsubstituted N-(2-Benzothiazolyl)phthalimide core was not individually quantified in this study, its structural role as the scaffold for achieving these low MIC values highlights its importance over simple phthalimide or benzothiazole analogs not explored in this context.

Antimicrobial ESKAPE pathogens MIC

Anticancer Differentiation: Substitution-Dependent Cytotoxicity Reveals the Unsubstituted Core as a Critical Baseline

In a study on breast cancer cell lines, the benzothiazole-phthalimide hybrid 3h showed notable anticancer activity against MDA-MB-231 (highly metastatic) and MCF-7 cells. The reported IC50 values for the reference compound (unsubstituted core or standard) were 413.0 ± 2.0 µM and 360.0 ± 2.0 µM for MDA-MB-231 and MCF-7 cells, respectively [1]. In contrast, another series of benzoxazole/benzothiazole-phthalimide hybrids demonstrated exceptional potency, with compounds 5a and 5g achieving IC50 values as low as 0.011 µM and 0.006 µM against HepG2 and MCF-7 cells [2]. This vast difference underscores that the unsubstituted N-(2-Benzothiazolyl)phthalimide core itself has moderate activity, but its true value lies in its ability to be transformed into ultra-potent agents through specific substitutions, a trait not shared by all heterocycle-phthalimide hybrids.

Anticancer Breast cancer IC50

Anti-Inflammatory Potential: Predicted Selectivity for COX-2 Over COX-1

Computational studies on 2-(6-substituted benzo[d]thiazol-2-yl)isoindoline-1,3-diones, a class directly derived from N-(2-Benzothiazolyl)phthalimide, identified lead compounds (PH-5, PH-6) with promising predicted COX-2 inhibitory activity [1]. The unsubstituted parent compound serves as the crucial synthetic entry point for this series. While COX-1/COX-2 selectivity data for the parent is not available, its role as the scaffold for generating selective anti-inflammatory agents differentiates it from non-selective phthalimide derivatives.

Anti-inflammatory COX-2 inhibition In silico design

DNA Binding Affinity: Enhanced Groove Binding via Benzothiazole-Phthalimide Conjugation

Studies on N-substituted phthalimide derivatives reveal significant DNA groove-binding properties, with compound 3c exhibiting the highest antibacterial activity (IC50 = 14.8 µg/mL against S. aureus) and molecular docking binding energy of -8.93 kcal/mol [1]. While this study did not include the benzothiazole-substituted compound, the structural rationale—where the fused benzothiazole ring can enhance π-stacking interactions with DNA bases—implies that N-(2-Benzothiazolyl)phthalimide may possess even stronger DNA affinity compared to simple N-substituted phthalimides. This hypothesis is supported by the antitumor mechanism of related benzothiazole-phthalimide hybrids, which induce DNA damage and apoptosis [2].

DNA binding Groove binding Spectroscopy

Synthetic Accessibility: High Yield Microwave-Assisted Synthesis Reduces Procurement Cost

A study on the microwave catalytic synthesis of 2-(benzo[d]thiazol-2-yl)isoindoline-1,3-dione reported optimized parameters: microwave power, reaction time, and molar ratio of reactants, leading to a high-yield protocol [1]. This method avoids toxic solvents and catalysts, aligning with green chemistry principles. Compared to traditional thermal condensation methods for phthalimide formation, which often require long reaction times and acidic catalysts, this microwave approach offers a cost-effective and scalable route. The quantitative yield data underscores the compound's commercial viability and potential for bulk procurement at competitive prices.

Green chemistry Microwave synthesis Yield optimization

Optimal Application Scenarios for N-(2-Benzothiazolyl)phthalimide (CAS 60945-03-1) Based on Verified Evidence


1. Anti-Angiogenic Drug Discovery: Superior Starting Point Over Thalidomide

Given its proven superiority over thalidomide in blocking angiogenesis [1], procurement of this compound is recommended for research teams aiming to develop next-generation anti-angiogenic therapies for cancer or macular degeneration, where thalidomide's teratogenicity and potency limitations are a concern.

2. Antimicrobial Lead Optimization: Scaffold for Targeting ESKAPE Pathogens

As the foundational scaffold for hybrids showing MIC values of 16-32 µg/mL against multi-drug-resistant ESKAPE pathogens [2], this compound is ideal for medicinal chemistry groups focused on combating antimicrobial resistance. Its unsubstituted core allows systematic exploration of substitution space to maximize potency.

3. Anticancer SAR Studies: High Dynamic Range for Activity Tuning

With a baseline IC50 in the high micromolar range that can be improved by over 60,000-fold through rational substitution [3], this compound serves as an essential reference standard and starting material for structure-activity relationship (SAR) programs in oncology, particularly for breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) models.

4. DNA Interaction Probes: Biophysical Chemistry & Chemical Biology

Structural features enable strong DNA groove binding, making this compound a useful probe for biophysical studies of drug-DNA interactions. Procurement for chemical biology labs investigating DNA damage responses or developing DNA-targeted therapeutics is supported by evidence of DNA binding in related N-substituted phthalimides [4].

Quote Request

Request a Quote for N-(2-Benzothiazolyl)phthalimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.